molecular formula C16H10Cl2N2O4 B2638883 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide CAS No. 391867-94-0

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B2638883
CAS No.: 391867-94-0
M. Wt: 365.17
InChI Key: VMDPDDXJZKWPHG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a dichlorophenoxy group and an isoindolinone moiety, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine, often under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the isoindolinone is reacted with an appropriate acyl chloride or anhydride.

    Introduction of the Dichlorophenoxy Group: The final step involves the nucleophilic substitution reaction where the dichlorophenoxy group is attached to the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme inhibition and receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Similar in structure but lacks the isoindolinone moiety.

    N-(2,4-Dichlorophenyl)acetamide: Lacks the isoindolinone group and has different reactivity.

    Phthalimide derivatives: Share the isoindolinone core but differ in the substituents attached.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide is unique due to the combination of the dichlorophenoxy and isoindolinone groups. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and a dioxoisoindolinyl moiety attached to an acetamide backbone. Its unique structure may contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert effects by inhibiting or activating these targets, leading to alterations in cellular functions.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies show that derivatives of compounds similar to this compound exhibit promising antiproliferative effects against human cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell growth, showing significant efficacy in vitro .
  • Receptor Binding : The compound's interaction with sigma receptors has been investigated. For example, related compounds have demonstrated high affinity for sigma-1 receptors, suggesting potential applications in pain management and neuroprotection .

Case Studies

Several studies have highlighted the biological effects of the compound:

  • Antiproliferative Studies : A study evaluating the antiproliferative activity of various synthesized compounds found that those with structural similarities to this compound showed significant inhibition of cancer cell lines .
  • Receptor Affinity Studies : Research on related compounds demonstrated high selectivity for sigma receptors, indicating that modifications to the structure can enhance binding affinity and selectivity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySignificant antiproliferative effects against cancer cells
Sigma Receptor BindingHigh affinity for sigma-1 receptors
Inhibition StudiesDemonstrated selective inhibition of specific enzymes

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-8-4-5-12(10(18)6-8)24-7-13(21)19-11-3-1-2-9-14(11)16(23)20-15(9)22/h1-6H,7H2,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPDDXJZKWPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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